29.7-Fold Faster Thermal Decomposition vs. Parent Cyclobutanone
A direct comparative kinetic study reveals that 3-methylcyclobutanone thermally decomposes 29.7 times faster than unsubstituted cyclobutanone at 600 K. This is attributed to the stabilization of a developing positive charge at the C-3 position in the zwitterionic activated complex [1].
| Evidence Dimension | Relative rate of unimolecular decomposition |
|---|---|
| Target Compound Data | k_rel = 29.7 at 600 K |
| Comparator Or Baseline | Cyclobutanone (k_rel = 1.00 at 600 K) |
| Quantified Difference | 29.7-fold increase in decomposition rate |
| Conditions | Gas phase, 600 K; Arrhenius parameters: log(k/s⁻¹) = 14.57 - 200.3 kJ mol⁻¹/RT ln 10 |
Why This Matters
This directly impacts the choice of compound for high-temperature gas-phase reactions; 3-methylcyclobutanone is unsuitable where cyclobutanone's thermal stability is required, and vice-versa.
- [1] Frey, H. M., Watts, H. P., & Stevens, I. D. R. (1987). The thermal unimolecular decomposition of 3-methylcyclobutanone. Journal of the Chemical Society, Faraday Transactions 2, 83, 601-606. View Source
